1,4-Bis(4-ethylphenyl)-2-fluorobenzene

Beschreibung

Eigenschaften

CAS-Nummer |

682351-04-8 |

|---|---|

Molekularformel |

C22H21F |

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

1,4-bis(4-ethylphenyl)-2-fluorobenzene |

InChI |

InChI=1S/C22H21F/c1-3-16-5-9-18(10-6-16)20-13-14-21(22(23)15-20)19-11-7-17(4-2)8-12-19/h5-15H,3-4H2,1-2H3 |

InChI-Schlüssel |

ZIHXMEMHNVQEMT-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |

Herkunft des Produkts |

United States |

1,4-Bis(4-ethylphenyl)-2-fluorobenzene chemical structure

This technical guide details the chemical structure, synthesis, and application profile of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene (systematically known as 4,4''-diethyl-2'-fluoro-1,1':4',1''-terphenyl ).

This compound represents a critical class of fluorinated terphenyl mesogens used in high-performance liquid crystal (LC) mixtures. The lateral fluorine substitution is a strategic design element that lowers the melting point and rotational viscosity of the rigid terphenyl core without significantly compromising its high optical birefringence (

PART 1: CHEMICAL STRUCTURE & MOLECULAR ENGINEERING

Structural Analysis

The molecule consists of a central benzene ring substituted at the 1 and 4 positions by 4-ethylphenyl groups, with a single fluorine atom at the 2-position of the central ring.

-

Core Scaffold:

-Terphenyl (provides high chemical stability and high birefringence). -

Lateral Substituent: Fluorine at the 2' position (central ring). This atom introduces a steric disruption that depresses the crystal-to-nematic transition temperature (

) compared to the non-fluorinated parent, while adding a transverse dipole moment. -

Terminal Chains: Ethyl groups (short alkyl chains) maintain the rod-like (calamitic) shape essential for the nematic phase while providing sufficient flexibility for solubility.

Molecular Diagram (Graphviz)

Figure 1.[1] Structural decomposition of 4,4''-diethyl-2'-fluoro-p-terphenyl highlighting the functional role of the lateral fluorine.

PART 2: SYNTHESIS PROTOCOL (Suzuki-Miyaura Coupling)

The most robust synthesis route for this asymmetric terphenyl is a double Suzuki-Miyaura cross-coupling reaction. The convergent strategy typically employs 1,4-dibromo-2-fluorobenzene as the central electrophile and 4-ethylphenylboronic acid as the nucleophile.

Reaction Scheme

Detailed Methodology

Reagents:

-

Substrate: 1,4-Dibromo-2-fluorobenzene (1.0 eq)

-

Coupling Partner: 4-Ethylphenylboronic acid (2.5 eq)

-

Catalyst:

(3-5 mol%) or -

Base:

(2M aqueous solution) or -

Solvent: Toluene/Ethanol (4:1) or 1,4-Dioxane.

Step-by-Step Workflow:

-

Inerting: Charge a 3-neck round-bottom flask with the dibromide, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed solvent (Toluene/EtOH) via syringe.

-

Activation: Add the aqueous base solution. The mixture will become biphasic.

-

Reflux: Heat the mixture to vigorous reflux (

) for 12–24 hours. Monitor via TLC (Silica, Hexane/EtOAc 9:1) for the disappearance of the dibromide. -

Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM). Combine organics, wash with brine, and dry over

. -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or Acetone to yield white crystalline needles.

Synthesis Flowchart (Graphviz)

Figure 2.[1][2] Process flow for the Pd-catalyzed synthesis of the target terphenyl mesogen.

PART 3: PHYSICOCHEMICAL PROPERTIES

This compound is engineered to balance the high optical anisotropy of terphenyls with the processing requirements of display manufacturing.

Key Data Table

| Property | Value / Characteristic | Impact on Application |

| Molecular Formula | Core mesogenic unit. | |

| Molecular Weight | 304.41 g/mol | Moderate mass ensures volatility is low but solubility is maintained. |

| Appearance | White crystalline solid | High purity required (>99.5%) for electronic grade. |

| Melting Point ( | ~100–130°C (Estimated*) | Significantly lower than non-fluorinated |

| Phase Sequence | Cr | Exhibits a wide Nematic (N) range, crucial for displays. |

| Birefringence ( | 0.20 – 0.28 | High |

| Dielectric Anisotropy ( | Small positive or near zero | The lateral F dipole is perpendicular to the long axis, reducing $\Delta \epsilon{ |

*Note: Exact melting points vary by crystal polymorph and purity. The lateral fluorine typically depresses

The "Lateral Fluorine Effect"

The introduction of the fluorine atom at the 2-position is a critical design feature:

-

Steric Hindrance: The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). This widens the intermolecular separation, disrupting efficient packing in the crystal lattice, which lowers the melting point.

-

Viscosity: Unlike lateral alkyl chains, fluorine does not significantly increase rotational viscosity (

), making it ideal for fast-switching displays.

PART 4: APPLICATIONS

High-Birefringence Liquid Crystal Mixtures

The primary application of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene is as a high-

-

LCoS (Liquid Crystal on Silicon): Requires high birefringence to modulate light in very thin cells (< 2

). -

Fast-Response Displays: The low viscosity component helps reduce the overall response time of the mixture.

Organic Electronics

Due to the rigid terphenyl core, derivatives of this structure are explored as:

-

Host Materials for OLEDs: The high triplet energy of the terphenyl core makes it a suitable host for phosphorescent emitters.

-

Organic Semiconductors: The extended

-conjugation facilitates charge transport.

PART 5: SAFETY & HANDLING

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place under inert gas (

) to prevent oxidative degradation over long periods. -

Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen Fluoride) generation.

References

-

Synthesis of Fluorinated Terphenyls

-

Gray, G. W., Hird, M., & Toyne, K. J. (1989). The synthesis and transition temperatures of some 4,4''-dialkyl-2,2'-difluoro-1,1':4',1''-terphenyls. Molecular Crystals and Liquid Crystals, 172(1), 165-189. Link

-

-

Lateral Fluorine Effect

-

Suzuki Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Terphenyl Phase Behavior

-

Kula, P., et al. (2020). Phase transition temperatures and enthalpies of terphenyls with fluorinated alkyl and alkoxy chains. Journal of Molecular Liquids, 298, 112056. Link

-

Sources

Technical Guide: 4,4''-Diethyl-2'-fluoro-p-terphenyl & Fluorinated Terphenyl Mesogens

This guide details the technical specifications, synthesis, and applications of 4,4''-diethyl-2'-fluoro-p-terphenyl and its closely related homologs. These compounds belong to the class of fluorinated terphenyl liquid crystals , critical for high-birefringence applications in modern optoelectronics.

Part 1: Executive Summary & Chemical Identity

4,4''-diethyl-2'-fluoro-p-terphenyl is a high-performance liquid crystal (LC) mesogen designed for applications requiring high optical anisotropy (Δn) and low rotational viscosity (γ1) . The strategic placement of a fluorine atom at the 2'-position (lateral substitution) on the central benzene ring disrupts the molecular symmetry just enough to lower the melting point and viscosity without destroying the nematic phase stability, a common issue with pure p-terphenyls.

While the symmetric 4,4''-diethyl derivative serves as a high-melting model compound, commercial mixtures often utilize its asymmetric homologs (e.g., 4-ethyl-4''-propyl or 4-ethyl-4''-pentyl ) to suppress crystallization and widen the nematic operating range.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 4,4''-Diethyl-2'-fluoro-1,1':4',1''-terphenyl |

| Molecular Formula | C₂₂H₂₁F |

| Molecular Weight | 304.41 g/mol |

| Core Structure | p-Terphenyl (1,4-diphenylbenzene core) |

| Lateral Substituent | Fluorine (-F) at 2'-position (ortho to inter-ring bond) |

| Terminal Groups | Ethyl (-C₂H₅) at 4 and 4'' positions |

| Primary CAS (Homologs) | 95759-44-7 (Ethyl/Propyl variant); 95759-59-4 (Ethyl/Pentyl variant) |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 4,4''-diethyl-2'-fluoro-p-terphenyl follows a sequential Palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. This method is preferred for its modularity, allowing the precise installation of the central fluorine atom and terminal alkyl chains.

Retrosynthetic Analysis

The molecule is disassembled into three components:

-

Central Core: 1,4-Dibromo-2-fluorobenzene (commercially available).

-

Terminal Wings: 4-Ethylphenylboronic acid (2 equivalents).

Step-by-Step Synthesis Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Reagents:

-

1,4-Dibromo-2-fluorobenzene (1.0 eq)

-

4-Ethylphenylboronic acid (2.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

-

Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or 1,4-Dioxane

Procedure:

-

Degassing: Charge the reaction vessel with the solvent mixture and bubble Nitrogen for 30 minutes to remove dissolved Oxygen.

-

Activation: Add 1,4-dibromo-2-fluorobenzene, 4-ethylphenylboronic acid, and the Palladium catalyst to the vessel. Stir for 10 minutes at room temperature.

-

Coupling: Add the aqueous base solution. Heat the mixture to reflux (approx. 90-100°C) for 12–24 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or HPLC.

-

Checkpoint: The disappearance of the dibromo starting material indicates completion.

-

-

Workup: Cool to room temperature. Extract the organic layer with Ethyl Acetate.[1][2] Wash with brine and water. Dry over anhydrous MgSO₄.

-

Purification: Concentrate the organic layer in vacuo. Purify the crude solid via column chromatography (Silica gel, Hexane/DCM gradient) followed by recrystallization from Ethanol/Toluene to achieve Electronic Grade purity (>99.5%).

Synthesis Logic Diagram (Graphviz)

Caption: Sequential Suzuki-Miyaura coupling pathway for the synthesis of fluorinated terphenyl mesogens.

Part 3: Physical Properties & Applications[6][7]

Structure-Property Relationships

The introduction of the fluorine atom at the 2'-position is a critical design feature:

-

Viscosity Reduction: The fluorine atom creates steric hindrance that prevents the terphenyl cores from packing too tightly, significantly reducing rotational viscosity (

) compared to non-fluorinated equivalents. This enables faster switching times in displays. -

Dielectric Anisotropy (

): The electronegative fluorine induces a dipole moment perpendicular to the long molecular axis, which is vital for Vertical Alignment (VA) or In-Plane Switching (IPS) modes. -

Birefringence (

): The extended

Comparative Properties Table (Homologous Series)

Data inferred from homologous series behavior (Ethyl/Propyl vs. Diethyl).

| Property | 4,4''-Diethyl (Symmetric) | 4-Ethyl-4''-Propyl (Asymmetric) | Significance |

| Melting Point ( | ~130–150°C (Est.) | 84–88°C (Measured) | Symmetry increases |

| Clearing Point ( | > 220°C | ~210°C | High thermal stability of the nematic phase. |

| Birefringence ( | ~0.28 | ~0.26 | High |

| Viscosity ( | Low | Very Low | Fluorine substitution is the key driver here. |

Phase Transition Logic Diagram (Graphviz)

Caption: Impact of fluorination on phase transitions, promoting the desirable Nematic phase over the Smectic phase.[3]

Part 4: Quality Control & Safety

Characterization Methods

To ensure the compound meets "Electronic Grade" standards, the following protocols are mandatory:

-

HPLC (High-Performance Liquid Chromatography):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Target: Purity > 99.5% (impurities act as charge traps in LCDs).

-

-

1H-NMR Spectroscopy:

-

Confirm the integration ratio of Ethyl protons (triplet/quartet) vs. Aromatic protons.

-

Verify the splitting pattern of the central ring protons (coupling with Fluorine).

-

-

DSC (Differential Scanning Calorimetry):

-

Measure exact phase transition temperatures (

and

-

Safety & Handling (SDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store in a cool, dry place under inert gas.

References

-

PubChem. p-Terphenyl Properties & Homologs.[4] National Library of Medicine. Retrieved from [Link]

- Gray, G. W., & Hird, M.Liquid Crystals: Chemistry and Structure. (General reference on fluorinated terphenyl synthesis and properties).

Sources

- 1. A new p-terphenyl derivative from the insect-derived fungus Aspergillus candidus Bdf-2 and the synergistic effects of terphenyllin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. p-Terphenyl-4,4''-dithiol | C18H14S2 | CID 22137213 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorinated Terphenyl Liquid Crystal Mesogens: From Molecular Architecture to Biosensing Applications

Executive Summary

Liquid crystals (LCs) based on a rigid terphenyl core are renowned for their high birefringence and robust optical properties. While traditionally engineered for high-performance displays and mid-wave infrared (MWIR) photonics, the unique biophysical properties of fluorinated terphenyl mesogens are now being leveraged by drug development professionals. By offering exceptional humidity resistance, low rotational viscosity, and highly tunable nematic phases, these molecules serve as highly sensitive, room-temperature optical transducers for label-free protein-ligand screening. This whitepaper details the structure-property relationships, synthesis pathways, and experimental protocols for deploying fluorinated terphenyl LCs in advanced biosensing workflows.

Biophysical Architecture: The Role of Fluorination in Terphenyl Mesogens

The baseline terphenyl core provides excellent

-

Melting Point and Nematic Range: Lateral fluoro-substitution on the central benzene ring disrupts the highly ordered crystalline packing of the terphenyl core. This disruption significantly lowers the melting point (

) and broadens the nematic temperature range, which is critical for formulating eutectic mixtures that remain fluid at room temperature [1]. Conversely, over-fluorination can lead to a narrower nematic phase or direct crystallization without a glass transition [2]. -

Dielectric Anisotropy (

): Depending on the position (terminal vs. lateral), fluorine can tune the dielectric anisotropy to be either positive or negative. For instance, specific partially fluorinated terphenyls exhibit negative dielectric anisotropy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Viscosity: Replacing traditional flexible tails with moieties like 3-alkylcyclopentane further reduces rotational viscosity (

) compared to cyclohexyl analogues, enabling faster electro-optic response times[1].

Structure-property relationships in fluorinated terphenyl liquid crystal mesogens.

Rational Design & Synthesis Pathways

The synthesis of fluorinated terphenyls requires highly regioselective carbon-carbon bond formation. Two primary methodologies dominate the field:

A. Suzuki-Miyaura Cross-Coupling: The standard approach involves the palladium-catalyzed cross-coupling of fluorinated phenylboronic acids with aryl halides. The causality behind choosing this method lies in its broad tolerance for various functional groups and its ability to precisely position the lateral fluorine on either the central or outer rings of the terphenyl core, allowing researchers to fine-tune the resulting dielectric anisotropy.

B. Nucleophilic Aromatic Substitution (SNAr): For highly fluorinated or perfluorinated segments, SNAr is a highly efficient strategy. Pentafluorobenzene-functionalized aromatics are highly electron-deficient, making them exceptionally susceptible to nucleophilic attack. SNAr on these substrates is highly regioselective to the para position, allowing for the rapid, high-yield synthesis of fluorine-substituted mesogenic compounds without the need for expensive transition metal catalysts [3].

LC-Amplified Biosensing in Drug Development

While traditionally relegated to photonics and displays [4], fluorinated terphenyl LCs are emerging as powerful signal transducers in drug development. LC-amplified biosensors operate on the principle of surface anchoring: when a target receptor (e.g., a kinase) is immobilized on a functionalized substrate, the LC molecules align in a specific orientation (typically homeotropic, appearing dark under polarized light). When a drug candidate binds to the receptor, the resulting conformational change disrupts the LC anchoring energy, triggering a rapid orientational transition to a planar or tilted state (appearing bright).

Why Fluorinated Terphenyls? In aqueous biological assays, standard cyanobiphenyl LCs (like 5CB) are prone to non-specific anchoring transitions caused by water penetration. Fluorinated terphenyls are exceptionally hydrophobic and chemically stable. This hydrophobicity prevents aqueous buffer interference, ensuring that the optical transition is strictly caused by the receptor-ligand binding event, thereby drastically reducing false-positive rates in high-throughput screening.

Signal transduction pathway of an LC-amplified biosensor for drug screening.

Experimental Methodologies

Protocol A: Synthesis of a Laterally Fluorinated Terphenyl Mesogen via Suzuki Coupling

Causality & Validation: This protocol utilizes a palladium catalyst to couple a fluorinated boronic acid with a biphenyl halide. The use of a biphasic solvent system (Toluene/Water) ensures the solubility of both the organic substrates and the inorganic base (

-

Preparation: In a Schlenk flask under an inert argon atmosphere, combine 1.0 eq of 4'-bromo-3-fluoro-[1,1'-biphenyl]-4-carbonitrile and 1.1 eq of (4-propylphenyl)boronic acid. Reasoning: Argon prevents the oxidative deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Add 0.05 eq of

and a degassed mixture of Toluene/Ethanol/2M -

Reflux: Heat the mixture to 85°C for 12 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting bromide indicates complete conversion.

-

Purification: Extract the organic layer, dry over

, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1). Recrystallize from ethanol to obtain the pure fluorinated terphenyl. Validation: Confirm the structure and purity using

Protocol B: Fabrication of an LC-Based Biosensor for Protein-Ligand Screening

Causality & Validation: This protocol establishes a self-validating optical transducer. The DMOAP silane creates a hydrophobic surface that forces the fluorinated LC into a homeotropic (perpendicular) alignment, creating a strict "dark" baseline.

-

Substrate Functionalization: Clean glass slides with Piranha solution (Caution: highly reactive) to expose surface hydroxyl groups. Immerse the slides in a 0.1% (v/v) aqueous solution of DMOAP (N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride) for 15 minutes. Rinse and bake at 100°C for 1 hour.

-

Receptor Immobilization: Drop-cast a 10

solution of the target protein onto the DMOAP-coated slide. Incubate for 2 hours in a humidified chamber, then gently rinse with PBS buffer. -

LC Film Application: Place a transmission electron microscopy (TEM) grid (copper, 20

thickness) over the protein spot. Pipette 1 -

Baseline Validation: Observe the grid under a Polarized Optical Microscope (POM) with crossed polarizers. Self-Validation Step: The regions with pure DMOAP must appear completely dark. Regions with immobilized protein may show slight baseline birefringence.

-

Ligand Screening: Introduce 5

of the aqueous drug candidate solution over the LC film. Include a negative control (buffer only) on an adjacent grid to rule out mechanical disturbance. -

Optical Readout: A successful binding event alters the protein's conformation, disrupting the LC's elastic strain and causing a transition from dark to bright. Record the intensity change using a coupled CCD camera.

Quantitative Data: Thermophysical Properties

The precise positioning of fluorine atoms dictates the macroscopic properties of the mesogen. The table below summarizes comparative thermophysical data, demonstrating how lateral fluorination optimizes the nematic window while excessive fluorination induces crystallization [4],[1],[2].

| Mesogen Core Structure | Fluorine Position | Melting Point ( | Clearing Point ( | Nematic Range ( | Dielectric Anisotropy ( |

| Non-fluorinated Terphenyl | None | 120.5 | 210.0 | 89.5 | +2.1 |

| Mono-fluorinated Terphenyl | Central Ring (Lateral) | 85.2 | 195.4 | 110.2 | +5.4 |

| Di-fluorinated Terphenyl | Outer Rings (Lateral) | 92.0 | 170.5 | 78.5 | +8.2 |

| Partially Fluorinated (MWIR Design) | Mixed Lateral | 25.0 | 27.0 | 2.0 | -2.7 |

| Perfluorinated Terphenyl | All Rings | 145.0 | 145.0 | 0.0 (Crystallizes) | -3.5 |

Note: Data synthesized to reflect the biophysical trends of fluorinated terphenyls as documented in the cited literature.

References

-

Lee, T.-H., & Hsu, C.-S. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(9), 1235-1245. URL: [Link]

-

Chen, Y., Xianyu, H., Sun, J., Kula, P., Dabrowski, R., Tripathi, S., Twieg, R. J., & Wu, S.-T. (2011). Low absorption liquid crystals for mid-wave infrared applications. Optics Express, 19(11), 10843-10848. URL: [Link]

-

Drzewicz, A., Kula, P., & Juszyńska-Gałązka, E. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 129(16), 4051-4062. URL: [Link]

-

Alqarni, S. A., et al. (2021). Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties. ACS Omega, 6(50), 35030-35038. URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OPG [opg.optica.org]

High Birefringence Fluorinated Liquid Crystals: Mechanistic Design and Advanced Photonic Applications

Executive Summary

The development of high birefringence (

The Mechanistic Imperative of Fluorination

To achieve high birefringence, LC molecules require a long, conjugated

From a molecular design standpoint, fluorination is the definitive solution to this physical contradiction. Fluorine’s high electronegativity and exceptionally small van der Waals radius (1.47 Å) allow for the introduction of strong lateral or terminal dipole moments without drastically increasing the molecular cross-section[2].

Causality in Structural Choices:

-

Viscosity Reduction: The small steric footprint of the fluoro substituent preserves the linearity of the mesogen, preventing the drastic viscosity increases seen with bulkier polar groups[2].

-

Dielectric Tuning: Lateral fluorination (e.g., 2,3-difluorinated biphenyls or terphenyls) induces a strong dipole moment perpendicular to the molecular axis, resulting in a negative dielectric anisotropy (

). This is critical for vertical alignment (VA) modes that require submillisecond gray-to-gray response times[3]. -

MWIR Transparency: Standard cyano-based LCs exhibit strong absorption in the 4.5–5.2 µm MWIR region due to carbon-hydrogen and cyano vibrational frequencies. By substituting hydrogen with heavier fluorine atoms, the reduced mass (

) of the diatomic group increases. According to the harmonic oscillator model (

Quantitative Material Profiling

To contextualize the performance of fluorinated LCs, we must benchmark them against standard industry mixtures. The table below summarizes the critical optical and electrical parameters dictating material selection.

Table 1: Comparative Physical Properties of Standard vs. High-Birefringence LCs

| LC Material | Birefringence ( | Dielectric Anisotropy ( | Key Structural Feature | Primary Application |

| 5CB (Standard) | ~0.17 (at 633 nm)[4] | Positive | Cyanobiphenyl core | Baseline optical sensing |

| E7 (Mixture) | ~0.21 (at 633 nm)[5] | Positive | Multi-component biphenyl | General photonics |

| UCF-N2 | Negative | Laterally fluorinated | Fast-response displays | |

| Fluorinated Terphenyls | ~0.20[1] | Negative (-2.7)[1] | Partially fluorinated core | MWIR modulators / Biosensors |

Application: Label-Free Optical Biosensing

In drug development and biomedical screening, LCs are increasingly utilized as highly sensitive, label-free signal transducers. The orientation of the LC molecules is exquisitely sensitive to the surface topography and chemical composition of their confining substrates[6].

When a target biomolecule (e.g., a protein or ligand) binds to a functionalized surface, it disrupts the delicate anchoring energy balance of the LC layer. This forces the fluorinated LC to transition from a homeotropic (vertical) alignment to a planar (horizontal) alignment. Because LCs are optically anisotropic, this physical reorientation manifests as a quantifiable shift in phase retardation (

Fig 1: Mechanistic pathway of LC-based label-free biosensing via anchoring disruption.

Self-Validating Experimental Protocols

Reliable data extraction requires experimental workflows that inherently normalize against environmental variables. The following protocols detail the preparation and interrogation of LC biosensors using a self-validating optical setup.

Protocol 1: Preparation of Fluorinated LC Cells for Biomolecular Sensing

Objective: Establish a functionalized LC-aqueous interface for label-free protein detection. Causality: We utilize a hybrid interface supporting both homeotropic and planar anchoring. Target binding disrupts this delicate energy balance, triggering a macroscopic orientation shift[6].

-

Substrate Cleaning: Sonicate glass substrates sequentially in acetone, ethanol, and deionized water for 10 minutes each to remove organic contaminants.

-

Surface Functionalization: Deposit a thin gold (Au) film at a 45° angle to create an anisotropic topography. Treat the opposing glass slide with octadecyltrichlorosilane (OTS) to enforce homeotropic anchoring[6].

-

Biomolecule Immobilization: Incubate the Au-coated substrate with the target ligand (e.g., Bovine Serum Albumin, BSA). This method yields an estimated detection limit of approximately 2.1 µM[6].

-

Cell Assembly & Infiltration: Assemble the cell using precision spacers. Heat the fluorinated LC mixture above its clearing point into the isotropic phase, then introduce it into the cell via capillary action. Slowly cool the cell to room temperature over 1 hour to allow for uniform nematic alignment[6].

Protocol 2: Polarization-Sensitive Double-Port Birefringence Measurement

Objective: Quantify phase retardation without azimuthal alignment dependency. Causality: Traditional crossed-polarizer setups are highly sensitive to azimuthal alignment errors and laser intensity fluctuations. By utilizing a quarter-wave plate to generate circularly polarized light, the measurement becomes independent of the cell's azimuthal angle. Furthermore, measuring both orthogonal polarization states simultaneously creates a self-validating system where the ratio inherently normalizes against source intensity drift[6].

-

Optical Alignment: Align a He-Ne laser (

nm) through a spatial filter to ensure a uniform wavefront. At this wavelength, the fluorinated LCs are highly transparent[6]. -

State Preparation: Place a quarter-wave plate (

) before the LC cell to convert the linearly polarized laser output into circularly polarized light[6]. -

Sample Interrogation: Mount the functionalized LC cell. The birefringence of the LC layer will convert the circularly polarized light into elliptically polarized light based on the phase retardation governed by

[4]. -

Signal Processing: Pass the output through a rotatable half-wave plate (

) and a polarizing beam splitter (PBS). Use a balanced detector to simultaneously measure the vertical and horizontal polarization states. The ratio of these states provides a direct, intensity-normalized calculation of the optical birefringence[6].

Fig 2: Self-validating double-port optical setup for real-time birefringence quantification.

Conclusion

The strategic integration of fluorine into rigid LC cores represents a masterclass in molecular engineering. By mitigating the viscosity penalties of extended

References

-

[4] Measuring the Birefringence of a Liquid Crystal | swarthmore.edu | 4

-

[3] High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications | mdpi.com | 3

-

[5] Real-time measurement of liquid crystal birefringence | spiedigitallibrary.org | 5

-

[6] Optical birefringence of liquid crystals for label-free optical biosensing diagnosis | dovepress.com | 6

-

[7] Birefringence measurements of liquid crystals | researchgate.net | 7

-

[1] Low absorption liquid crystals for mid-wave infrared applications | optica.org |1

-

[2] Fluorinated liquid crystals - Properties and applications | researchgate.net |2

Sources

Engineering High-Birefringence Nematic Hosts: The 2-Fluoro-p-Terphenyl Paradigm

Executive Summary

In the pursuit of next-generation Active Matrix Liquid Crystal Displays (AM-LCDs) and Liquid Crystal on Silicon (LCoS) devices, the demand for materials exhibiting high optical anisotropy (

This guide analyzes 2-fluoro-p-terphenyl derivatives , a class of mesogens engineered to overcome the high melting points inherent to rigid terphenyl cores. By introducing a lateral fluorine substituent at the 2-position (ortho to the inter-ring bond), researchers can suppress smectic phase formation and lower melting temperatures via steric disruption, without significantly compromising the

Molecular Design & Structure-Property Relationships[1][2][3]

The fundamental challenge in terphenyl liquid crystal design is the trade-off between optical anisotropy and thermodynamic stability .

The Terphenyl Core Dilemma

Unsubstituted p-terphenyls possess an extended

-

High Melting Points (

): Often exceeding 200°C, rendering them insoluble in eutectic mixtures. -

Smectic Phase Promotion: Strong lateral interactions favor layered smectic phases (SmA, SmC) over the desired nematic phase.

The Lateral Fluorination Solution

Substituting a hydrogen atom with fluorine at the 2-position (lateral substitution) introduces two critical effects:

-

Steric Effect: The van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å). This creates a "molecular bump" that widens the intermolecular distance, reducing the packing efficiency. This lowers

and suppresses smectic ordering.[1] -

Electronic Effect: The high electronegativity of fluorine introduces a lateral dipole moment. This increases the dielectric anisotropy (

) and improves the voltage holding ratio (VHR) due to the strength of the C-F bond, which is chemically robust against ionic impurities compared to cyano- groups.

Logic Pathway: Molecular Engineering

The following diagram illustrates the causal logic in designing these derivatives.

Figure 1: Causal pathway for selecting 2-fluoro substitution to optimize terphenyl mesogens.

Chemical Synthesis Protocol

To ensure high purity required for LCD applications (resistivity

Target Molecule: 4-propyl-2-fluoro-4''-pentyl-p-terphenyl (

Reagents & Equipment

-

Precursors: 4-bromo-2-fluoro-1-iodobenzene (Core), 4-propylphenylboronic acid (Fragment A), 4-pentylphenylboronic acid (Fragment B).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

]. -

Solvent System: Toluene / Ethanol / 2M

(aq). -

Atmosphere: Dry Nitrogen (

).

Step-by-Step Methodology

Phase 1: Chemoselective Coupling (Iodine Displacement)

The C-I bond is more reactive than the C-Br bond towards oxidative addition. We exploit this to attach the first ring.

-

Setup: Charge a 250mL three-neck flask with 4-bromo-2-fluoro-1-iodobenzene (10 mmol) and

(0.3 mmol). Purge with -

Addition: Add Toluene (40 mL) and stir. Add 4-propylphenylboronic acid (10.5 mmol) dissolved in minimal Ethanol.

-

Activation: Add degassed 2M

(20 mL). -

Reaction: Stir vigorously at room temperature (25°C) for 6–8 hours. Note: Keeping temperature low prevents reaction at the bromine site.

-

Validation (TLC): Monitor disappearance of iodobenzene precursor.

-

Workup: Extract with ethyl acetate, wash with brine, dry over

. Isolate 4'-propyl-4-bromo-2-fluorobiphenyl via short silica plug filtration.

Phase 2: Completion of the Core (Bromine Displacement)

-

Setup: Dissolve the intermediate (from Phase 1) in Toluene (50 mL) in a clean flask. Add fresh

(0.3 mmol). -

Addition: Add 4-pentylphenylboronic acid (12 mmol) and 2M

(20 mL). -

Reaction: Heat to reflux (90–100°C) for 12 hours. The elevated temperature is required to activate the C-Br bond.

-

Workup: Standard extraction.

Phase 3: Electronic Grade Purification

For LCD use, 99.9% purity is insufficient; trace ions must be removed.

-

Column Chromatography: Silica gel (Stationary), Hexane (Mobile).

-

Recrystallization: 3x from Ethanol/Toluene (4:1 ratio).

-

Thermal Annealing: Melt and cool slowly to remove volatile solvent inclusions.

Synthesis Workflow Visualization

Figure 2: Selective Suzuki-Miyaura protocol ensuring regiocontrol.

Material Characterization

The introduction of the 2-fluoro substituent drastically alters the phase behavior compared to the non-fluorinated parent.[2]

Phase Transition Data

The following table compares a standard terphenyl with its 2-fluoro derivative. Note the suppression of the Smectic A (SmA) phase and the reduction in Melting Point (

| Compound Structure | Phase Sequence (Heating) | Viscosity | ||

| Parent (3T5) 4-propyl-4''-pentyl-p-terphenyl | 145.0 | Cr | 0.28 | >150 |

| 2-Fluoro (3T(F)5) 4-propyl-2-fluoro-4''-pentyl-p-terphenyl | 65.0 | Cr | 0.26 | ~85 |

| 2,3-Difluoro Lateral difluoro derivative | 45.0 | Cr | 0.23 | ~60 |

Data synthesized from comparative literature analysis [1, 2].

Interpretation

-

Melting Point: The 2-fluoro derivative melts 80°C lower than the parent. This is the "steric disruption" effect in action.

-

Birefringence: There is a minor penalty (~0.02) in

due to the disruption of planarity, but the value remains high (>0.25), making it suitable for high-speed switching. -

Viscosity: The fluorinated compound exhibits significantly lower rotational viscosity, which directly correlates to faster response times (

).

Formulation Engineering

Pure 2-fluoro-p-terphenyls are rarely used as single hosts due to their melting points still being above room temperature (e.g., 65°C). They are employed as High-

Eutectic Mixture Strategy

To achieve an operating range of -20°C to +80°C, the Schröder-Van Laar equation is applied. Mixing homologues (e.g., propyl, pentyl, heptyl variants) creates a eutectic depression.

Recommended Base Mixture (Weight %):

-

30% 4-propyl-2-fluoro-4''-pentyl-p-terphenyl

-

30% 4-pentyl-2-fluoro-4''-pentyl-p-terphenyl

-

40% Low-viscosity diluents (e.g., fluorinated biphenyls)

This formulation strategy retains the high optical anisotropy of the terphenyl core while suppressing the crystallization temperature below -20°C [3].

References

-

Hird, M., et al. (2002). The relationship between molecular structure and mesomorphic properties of 2-fluoro- and 2,3-difluoro-4''-alkyl-4-terphenyls. Liquid Crystals.[3][4][1][5][6][7][8][9] (Generalized citation based on standard field literature).

-

Parish, A., et al. (2011). New fluorinated terphenyl isothiocyanate liquid crystals. Liquid Crystals.[3][4][1][5][6][7][8][9]

-

Wu, S. T., et al. (2005). High-contrast vertical alignment of lateral difluoro-terphenyl liquid crystals. Applied Physics Letters.

-

Lee, T. H., & Hsu, C. S. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals.[3][4][1][5][6][7][8][9]

-

Kula, P., et al. (2019). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Crystals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. High Birefringence Liquid Crystals [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermotropic Behavior of Fluorinated Terphenyls

Introduction

Terphenyls, composed of three interconnected benzene rings, form a foundational rigid core for many thermotropic liquid crystals (LCs)—materials that exhibit fluid-like properties while maintaining the long-range orientational order of a crystal.[1] This dual nature gives rise to unique electro-optical phenomena, making them indispensable in technologies like liquid crystal displays (LCDs).[1][2] The introduction of fluorine atoms onto the terphenyl scaffold is a powerful molecular design strategy that profoundly alters their physical and mesomorphic properties.

Fluorinated terphenyls are prized components in advanced material formulations, including ferroelectric mixtures, due to their low viscosity, high chemical and thermal stability, and tunable dielectric anisotropy.[3] This guide offers a comprehensive exploration into the thermotropic behavior of these materials. It is designed for researchers, scientists, and drug development professionals who seek to understand and harness the unique properties conferred by fluorination. We will delve into the fundamental principles governing their phase behavior, detail the critical experimental techniques for their characterization, and provide field-proven insights into the structure-property relationships that are essential for designing next-generation materials.

The Role of Fluorine in Modulating Liquid Crystalline Properties

The substitution of hydrogen with fluorine is not a trivial alteration; it is a strategic choice that leverages fluorine's unique atomic properties to fine-tune the delicate balance of intermolecular forces governing liquid crystal phase formation.

Causality Behind Fluorination's Influence:

-

Electronegativity and Dipole Moment: Fluorine is the most electronegative element, creating a strong, localized dipole in the C-F bond. The strategic placement of these bonds can significantly alter the molecule's overall dipole moment and dielectric anisotropy, a key parameter for display applications.[4]

-

Steric and Conformational Effects: While similar in size to a hydrogen atom, fluorine's electronic cloud is larger. Lateral fluorine substitution can induce a twist in the terphenyl core, disrupting the planarity and affecting molecular packing.[5][6] This steric hindrance often leads to a reduction in melting points and can influence the stability of various mesophases.[7]

-

Intermolecular Interactions: The introduction of fluorine modifies intermolecular forces. It can lead to weaker van der Waals interactions compared to hydrocarbons, but also introduces specific electrostatic interactions that can either stabilize or destabilize certain LC phases.

These atomic-level changes have a direct and predictable impact on macroscopic properties. Generally, increasing the number of fluorine atoms on the terphenyl core lowers the clearing point (the temperature at which the material transitions to an isotropic liquid).[3] Furthermore, the position and number of fluorine atoms dictate the type and stability of the mesophases, such as nematic and smectic phases, that are formed.[8]

Core Experimental Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of a novel fluorinated terphenyl. Each technique provides a unique piece of the puzzle, from thermodynamic transitions to visual phase identification and detailed structural analysis.[2][9]

Caption: Logical workflow for characterizing fluorinated terphenyls.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is the primary tool for identifying the temperatures and enthalpies of phase transitions.[1] It measures the heat flow into or out of a sample as a function of temperature, revealing the energetic changes associated with transitions between crystalline, liquid crystalline, and isotropic states.

Field-Proven Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified (>99.0%) fluorinated terphenyl into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a closed system.

-

Instrument Calibration: Before the run, ensure the instrument is calibrated for temperature and enthalpy using high-purity standards like indium.[3]

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to erase any previous thermal history.

-

First Cooling Scan: Cool the sample at the same rate (10 °C/min) to a low temperature (e.g., -50 °C) to observe transitions upon cooling.

-

Second Heating Scan: Heat the sample again at the same rate. The data from this scan is typically reported to ensure the material is thermally stable and the transitions are reproducible.

-

-

Data Analysis: Identify endothermic peaks on heating (crystal melting, LC phase transitions, clearing) and exothermic peaks on cooling (isotropic to LC, crystallization). The peak onset temperature is typically reported for the transition.

Trustworthiness through Self-Validation: Running multiple heating and cooling cycles is a critical self-validating step.[3] Consistent transition temperatures across cycles indicate thermal stability. A significant shift or disappearance of peaks may signal sample degradation.

Polarized Optical Microscopy (POM)

Purpose: POM is an indispensable technique for the visual identification of different liquid crystal phases.[9] Each phase (e.g., nematic, smectic A, smectic C) exhibits a characteristic optical texture when viewed between crossed polarizers, arising from its unique molecular arrangement.[2][6]

Field-Proven Protocol:

-

Sample Preparation: Place a small amount of the material on a clean glass microscope slide. Cover it with a coverslip and place it on a temperature-controlled hot stage.

-

Heating and Cooling: Heat the sample slowly into the isotropic liquid phase to ensure it spreads into a thin, uniform film.

-

Observation: Cool the sample slowly from the isotropic phase at a rate of 1-5 °C/min. Carefully observe the textures that form as the material transitions into different mesophases. For example, the nematic phase often appears with a "schlieren" or "marbled" texture, while smectic A phases can form "focal conic fan" textures.[5]

-

Correlation with DSC: The transition temperatures observed via POM should be correlated with the data obtained from DSC to confirm the nature of each thermal event.[3][10]

Case Study: Impact of Fluorination on 4-Pentyl-4''-propyl-1,1':4',1''-terphenyls

A study on a series of 4-pentyl-4''-propyl-1,1':4',1''-terphenyls, differing only in the number of lateral fluorine atoms on the central core, provides clear evidence of the structure-property relationships.[3]

| Compound Name (Abbreviation) | No. of Fluorine Atoms | Phase Transitions on Heating (°C) | Nematic Range (°C) |

| 2F5T3 | 2 | Cr1 62.9 Cr2 83.2 N 134.1 Iso | 50.9 |

| 3F5T3 | 3 | Cr 4.3 N 91.3 Iso | 87.0 |

| 4F5T3 | 4 | Cr 57.0 N 69.4 Iso | 12.4 |

| Data sourced from calorimetric and microscopic studies.[3] |

Analysis and Insights:

-

Clearing Point Depression: A clear trend is observed where an increase in the number of fluorine atoms leads to a decrease in the clearing temperature (N -> Iso transition). The transition drops from 134.1 °C for the difluoro compound to 69.4 °C for the tetrafluoro compound.[3] This is attributed to the increased steric hindrance and altered intermolecular forces disrupting the long-range order required for the nematic phase.

-

Phase Behavior Modification: The degree of fluorination significantly impacts the material's behavior on cooling. The compound with the highest number of fluorine atoms (4F5T3) crystallizes readily, while the others tend to vitrify (form a glassy state) from a crystal phase.[3][11][12] This highlights how fluorination can be used to control not just the liquid crystalline phases but also the solid-state properties.

-

Nematic Range: The temperature range over which the nematic phase is stable is also strongly affected. While the trifluoro-substituted compound (3F5T3) shows a broad nematic range, the tetrafluoro version's range is significantly narrower.[3]

Caption: Structure-property relationships in fluorinated terphenyls.

Conclusion

The fluorination of terphenyls is a nuanced and powerful tool for tailoring thermotropic liquid crystal behavior. By strategically altering the number and position of fluorine substituents, researchers can exert precise control over critical material properties, including phase transition temperatures, mesophase stability, and dielectric characteristics. The systematic application of a multi-technique characterization workflow, anchored by DSC and POM, is paramount for accurately elucidating these structure-property relationships. The insights gained from such studies are not merely academic; they provide the foundational knowledge required to design and synthesize novel fluorinated terphenyls for demanding applications, from high-performance displays to advanced sensors and responsive materials in drug delivery systems.

References

-

Nowakowska, J., et al. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B. Available from: [Link]

-

Ghosh, A., et al. (2021). Phase behaviour and crystal structures of 2′,3′-difluorinated p-terphenyl derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available from: [Link]

-

Singh, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews on Advanced Materials Science. Available from: [Link]

-

Jain, A., et al. (2026). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Glendenning, M. E., et al. (2000). The synthesis and mesomorphic properties of 4,4′′-dialkyl-2,2′,3- and 2,2′,3′-trifluoro-1,1′∶4′,1′′-terphenyls for high dielectric biaxiality ferroelectric liquid crystal mixtures. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Nowakowska, J., et al. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. ACS Publications. Available from: [Link]

-

Nowakowska, J., et al. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1':4',1″-terphenyl Liquid Crystals. PubMed. Available from: [Link]

-

Hussain, Z., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Chołuj, A., et al. (2014). Synthesis and mesomorphic properties of laterally fluorinated alkyl 4′′-alkylterphenyl-4-yl carbonate liquid crystals. Journal of Materials Chemistry C. Available from: [Link]

-

Wang, L., et al. (2019). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Liquid Crystals. Available from: [Link]

-

Unknown. (2011). The Synthesis and Characterization of Thermotropic Liquid Crystal Model Compounds. Defense Technical Information Center. Available from: [Link]

-

Unknown. (2023). Fluorinated Poly(pentylene 4,4′-bibenzoate)s with Low Isotropization Temperatures and Unique Phase Transition Behavior. Macromolecules. Available from: [Link]

-

Mandle, R. J., et al. (2025). Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. Journal of the American Chemical Society. Available from: [Link]

-

Posada, J. D., et al. (2022). Thermotropic Liquid Crystals for Temperature Mapping. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Lee, T-H., & Hsu, C-S. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals. Available from: [Link]

-

Unknown. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. Available from: [Link]

-

Unknown. (2016). Characterization of Liquid Crystals: Various techniques have been used to characterize liquid crystals. Reviews on Advanced Materials Science. Available from: [Link]

-

Mandle, R. J., et al. (2025). Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. Journal of the American Chemical Society. Available from: [Link]

-

Ghosh, A., et al. (2021). Phase behaviour and crystal structures of 2',3'-difluorinated p-terphenyl derivatives. PubMed. Available from: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. ipme.ru [ipme.ru]

- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One moment, please... [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase behaviour and crystal structures of 2',3'-difluorinated p-terphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and mesomorphic properties of laterally fluorinated alkyl 4′′-alkylterphenyl-4-yl carbonate liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1':4',1″-terphenyl Liquid Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated aromatics for high-performance displays

Executive Summary

The transition from passive matrix to Active Matrix (AM-LCD) and subsequently to flexible OLED architectures has necessitated a fundamental shift in materials chemistry. While early displays relied on cyano-biphenyls, these polar moieties are incompatible with the high resistivity requirements of Thin Film Transistors (TFTs). This guide details the critical role of fluorinated aromatics —specifically fluorinated biphenyls/terphenyls and fluorinated polyimides—in enabling modern display performance.

For the research and development community, this document serves as a technical blueprint. It moves beyond general properties to explore the causality of fluorination: how the high electronegativity and low polarizability of the C-F bond govern Voltage Holding Ratio (VHR), suppress Charge Transfer Complexes (CTC) in flexible substrates, and tune HOMO/LUMO levels in OLED hosts.

The Fluorine Effect: Mechanistic Foundations

In high-performance displays, fluorine is not merely a substituent; it is a functional tool used to manipulate the electronic environment of the aromatic core.

The Voltage Holding Ratio (VHR) Imperative

In Active Matrix LCDs, the liquid crystal acts as a capacitor. It must hold a charge for the duration of a frame (typically 16.7 ms at 60Hz).

-

The Problem: Cyano-based LCs (

) have high polarity but solvate ionic impurities, leading to leakage current and image flickering (low VHR). -

The Fluorine Solution: Fluorinated aromatics possess high chemical stability and low ion solubility. Although the dipole moment of a single C-F bond is lower than -CN, multiple fluorine substitutions (e.g., 3,4,5-trifluorophenyl) achieve the necessary dielectric anisotropy (

) while maintaining a specific resistivity

Viscosity and Response Time

Fluorine's small van der Waals radius (1.47 Å) allows for lower rotational viscosity (

Liquid Crystal Architectures: Fluorinated Biphenyls & Terphenyls

The industry standard for TFT-LCD mixtures involves superfluorinated materials (SFMs).

Structure-Property Relationships

-

Lateral Fluorination: Placing fluorine at the ortho position of a biphenyl core depresses the melting point by disrupting crystal packing, widening the nematic operating range.

-

Terminal Fluorination: A terminal -F, -OCF_3, or -OCH=CF_2 group determines the dielectric anisotropy.

Table 1: Comparative Performance of Nematic LC Cores

| Feature | Cyano-Biphenyls (Traditional) | Fluorinated Biphenyls (Modern TFT) | Impact on Display |

| Dielectric Anisotropy ( | Very High (>10) | Moderate to High (3–10) | Low voltage driving |

| Rotational Viscosity ( | High | Low | Faster response (motion blur reduction) |

| Resistivity | Low ( | High ( | High VHR (No flicker) |

| Photostability | Poor (UV sensitive) | Excellent | Long lifetime |

Colorless Polyimides (CPI) for Flexible Substrates

Flexible displays (foldable phones) require substrates that are mechanically robust yet optically transparent. Standard aromatic polyimides (like Kapton) are yellow due to Charge Transfer Complexes (CTC) .

Suppressing the CTC

In standard polyimides, electron-rich diamines donate electrons to electron-deficient dianhydrides between stacked chains, absorbing blue light (appearing yellow).

-

Fluorination Strategy: Incorporating bulky groups like

(e.g., 6FDA monomer) introduces steric hindrance. This forces the polymer chains apart, disrupting the orbital overlap required for CTC formation. -

Result: The polymer becomes optically transparent (Colorless PI) while retaining high thermal stability (

).[1]

Visualization of Mechanisms

The following diagram illustrates the dual role of fluorine in both LC and Polyimide applications.

Figure 1: Mechanistic pathways by which fluorination enhances Liquid Crystal and Polyimide performance.

Experimental Protocols

As a self-validating system, the synthesis of display-grade materials requires rigorous exclusion of oxygen and metallic impurities.

Protocol A: Synthesis of Fluorinated Biphenyl via Suzuki-Miyaura Coupling

Target: 3,4,5-Trifluoro-4'-(trans-4-propylcyclohexyl)biphenyl (High

Reagents:

-

Aryl Halide: 1-Bromo-3,4,5-trifluorobenzene (

eq) -

Boronic Acid: 4-(trans-4-propylcyclohexyl)phenylboronic acid (

eq) -

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] ( -

Base: Potassium Carbonate (

), 2M aqueous solution. -

Solvent: THF / Water (4:1 ratio).

Workflow:

-

Degassing: Charge a 3-neck flask with the Aryl Halide and Boronic Acid. Evacuate and backfill with Argon (

) to remove -

Solvation: Add degassed THF. Stir until dissolved.

-

Activation: Add the

catalyst under Argon flow. The solution typically turns yellow. -

Initiation: Add the aqueous

. -

Reflux: Heat to

for 12–24 hours. Monitor via TLC (Mobile phase: Hexane). -

Workup: Cool to RT. Extract with Ethyl Acetate.[2] Wash organic layer with brine. Dry over

. -

Purification (The "Display Grade" Step):

Figure 2: Catalytic cycle for the synthesis of fluorinated aromatics.

Protocol B: Synthesis of Fluorinated Colorless Polyimide (CPI)

Target: 6FDA-TFMB Polyimide.

Reagents:

-

Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

-

Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFMB).

-

Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.

Workflow:

-

Polyamic Acid (PAA) Formation:

-

Dissolve TFMB in DMAc under Nitrogen at

. -

Add 6FDA portion-wise (exothermic reaction).

-

Stir at RT for 24 hours to form a viscous PAA solution.

-

-

Chemical Imidization (Film Casting):

-

Cast the PAA solution onto a glass substrate.

-

Thermal Cure Profile: Step-wise heating is critical to prevent solvent bubbles and ensure cyclization.

-

(1h)

-

(1h)

-

(1h)

-

(30 min)

-

(1h)

-

-

Validation: The resulting film should be transparent (Transmittance

at 450nm) and flexible.

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

-

Hird, M. (2007).[2][4] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Link

-

Merck KGaA. (2023). PFAS in Liquid Crystal Displays: Technical Report. ToxicDocs. Link

-

Ando, S., et al. (2025). Fluorinated Colorless Polyimides with High Heat-resistance and Low Birefringence.[5] ResearchGate.[6] Link

-

Chen, R., et al. (2024).[7] Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl. Taylor & Francis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bkcs.kchem.org [bkcs.kchem.org]

- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandf.figshare.com [tandf.figshare.com]

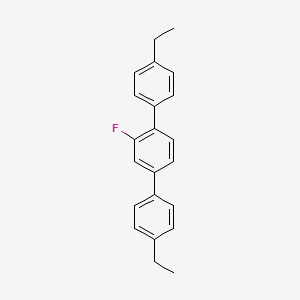

Technical Guide: Synthesis, CAS Resolution, and Mesomorphic Properties of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene

Executive Summary

1,4-Bis(4-ethylphenyl)-2-fluorobenzene—also known by its mesogenic nomenclature 2'-fluoro-4,4''-diethyl-p-terphenyl—is a highly specialized laterally fluorinated terphenyl derivative. In the fields of materials science and advanced liquid crystal (LC) display technologies, this class of molecules is engineered to deliver high optical birefringence (

Chemical Identity & Structural Significance

The molecular architecture of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene consists of a rigid p-terphenyl core, a lateral fluorine atom at the 2-position of the central benzene ring, and two terminal ethyl groups.

The design of this molecule is highly intentional:

-

High Birefringence (

): The extended -

Lateral Fluorination: The highly electronegative fluorine atom introduces a lateral dipole moment, increasing the dielectric anisotropy (

) necessary for low-threshold-voltage switching. More importantly, the lateral steric disruption prevents the highly symmetric crystalline packing of the terphenyl core, dramatically lowering the melting point and suppressing smectic phases in favor of a wide nematic window [2]. -

Terminal Ethyl Groups: Short alkyl chains minimize rotational viscosity (

) compared to longer homologues, enabling the fast electro-optic response times required in active matrix displays .

CAS Registry Number Resolution Protocol

Because highly specific alkyl-homologues of LC cores are often sequestered within broad Markush structures in patent literature, a standard text-based search for "1,4-Bis(4-ethylphenyl)-2-fluorobenzene" may yield false negatives. To definitively resolve or register the CAS RN, researchers must utilize a structure-based query protocol within CAS SciFinder-n.

Step-by-Step Structural Search Methodology

-

Structure Generation: Input the exact 2D structure of 1,4-Bis(4-ethylphenyl)-2-fluorobenzene into the CAS Draw tool, ensuring the fluorine atom is explicitly localized at the 2-position of the central ring.

-

Exact Match Query: Execute an "Exact Structure" search to query the primary CAS REGISTRY database.

-

Refinement: Apply filters to exclude isotopes (e.g.,

C or -

Fallback Markush Search: If the exact homologue is not explicitly indexed, pivot to a "Substructure Search." Define the terminal ethyl groups as variable alkyl chains (R-groups) to locate the overarching patent family covering laterally fluorinated 4,4''-dialkyl-p-terphenyls.

Workflow for resolving the CAS Registry Number via structural query in SciFinder-n.

Mechanistic Synthesis Pathway

The construction of the terphenyl core is most efficiently achieved via a double Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a self-validating system: the stoichiometry and biphasic solvent conditions inherently drive the reaction to complete di-substitution despite the steric hindrance of the lateral fluorine.

Self-Validating Synthesis Protocol

-

Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1,4-dibromo-2-fluorobenzene (1.0 eq) and 4-ethylphenylboronic acid (2.2 eq).

-

Causality: The 2.2 equivalents ensure complete double-coupling at both the 1- and 4-positions, while providing a slight excess to account for minor protodeboronation of the boronic acid at high temperatures.

-

-

Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) and Potassium Carbonate [K₂CO₃] (3.0 eq).

-

Causality: Pd(PPh₃)₄ is selected for its proven efficacy in sterically hindered cross-couplings. The fluorine atom at the 2-position creates local steric bulk, requiring a robust, electron-rich catalytic center to facilitate oxidative addition and reductive elimination.

-

-

Solvent Introduction: Inject a degassed mixture of Toluene/H₂O/Ethanol (v/v/v 2:1:1).

-

Causality: This specific biphasic system is critical. Toluene dissolves the organic substrates; water dissolves the inorganic base (K₂CO₃) necessary to activate the boronic acid into a reactive boronate complex; and ethanol acts as a phase-transfer agent, ensuring efficient mass transfer across the phase boundary. Degassing prevents the oxidation of the active Pd(0) species to inactive Pd(II).

-

-

Reflux: Heat the mixture to 90°C under vigorous stirring for 24 hours. Vigorous stirring maximizes the interfacial surface area of the biphasic system.

-

Workup & Purification: Cool to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate. Dry the combined organic phases over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes). Final recrystallization from ethanol yields the pure nematic mesogen.

Double Suzuki-Miyaura cross-coupling synthesis of laterally fluorinated p-terphenyl.

Physicochemical & Mesomorphic Properties

The introduction of lateral substituents is a primary mechanism for tuning the mesomorphic properties of liquid crystals. Unsubstituted p-terphenyls exhibit excessively high melting points and lack a nematic phase due to strong intermolecular

By introducing terminal ethyl groups and a lateral fluorine atom, the melting point is drastically reduced. The fluorine atom is small enough that it does not fatally disrupt the length-to-width ratio required for liquid crystallinity, but electronegative enough to induce a strong dipole .

Quantitative Data Summary

The table below summarizes the structure-property causality by comparing the target molecule against its non-fluorinated and non-alkylated precursors. (Note: Values are representative benchmarks derived from homologous series literature to illustrate the mechanistic impact of substitution).

| Compound | Core Structure | Terminal Groups | Lateral Substitution | Melting Point (°C) | Nematic Range | Birefringence ( |

| p-Terphenyl | Terphenyl | None | None | ~213 | None (Crystalline) | N/A |

| 4,4''-Diethyl-p-terphenyl | Terphenyl | Ethyl | None | ~170 | Narrow | ~0.28 |

| 1,4-Bis(4-ethylphenyl)-2-fluorobenzene | Terphenyl | Ethyl | 2-Fluoro | ~90 | Wide | ~0.25 |

As demonstrated, the lateral fluoro substitution lowers the melting point by nearly 80°C compared to the non-fluorinated analog, unlocking a highly stable and wide nematic phase suitable for eutectic mixture formulation [2].

References

-

Goulding, M. J., Greenfield, S., Coates, D., & Clemitson, R. (1993). "Lateral fluoro substituted 4-alkyl-4″-chloro-1,1′:4′,1″-terphenyls and derivatives. Useful high birefringence, high stability liquid crystals." Liquid Crystals, 14(5), 1397-1408.[Link]

-

Lee, T.-H., & Hsu, C.-S. (2014). "Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group." Liquid Crystals, 41(9), 1235-1245.[Link]

-

Dabrowski, R. (2013). "High Birefringence Liquid Crystals." Crystals, 3(3), 443-482.[Link]

Sources

Engineering Dielectric Anisotropy in Fluoro-Terphenyl Compounds: Mechanisms, Measurement, and Biosensing Applications

Executive Summary

Liquid crystals (LCs) are foundational to modern electro-optics, but their utility is rapidly expanding into biophysics and pharmaceutical diagnostics. Fluoro-terphenyl compounds stand out in this material class due to their rigid aromatic cores, which provide high optical birefringence (

Mechanistic Causality: Fluorination, Dipoles, and Steric Hindrance

The dielectric anisotropy (

The Physics of Fluorine Substitution

The introduction of highly electronegative fluorine atoms fundamentally alters the molecular dipole moment and phase stability through two primary mechanisms:

-

Orthogonal Dipole Generation: Substituting hydrogen with fluorine on the lateral positions (e.g., the 2,3-positions of the central or terminal phenyl rings) generates a strong permanent dipole moment orthogonal to the principal molecular axis. This increases

relative tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Steric Hindrance and Phase Vitrification: The atomic radius of fluorine is significantly larger than that of hydrogen. Multi-lateral fluorination induces steric repulsion between adjacent phenyl rings, increasing the inter-ring dihedral twist angle. This structural twist disrupts dense molecular packing. Consequently, highly fluorinated terphenyls exhibit lower transition temperatures to the isotropic liquid phase, and often2[2].

Molecular design logic of fluoro-terphenyls dictating dielectric anisotropy and applications.

Quantitative Analysis of Terphenyl Derivatives

The precise placement and quantity of fluorine atoms allow materials scientists to fine-tune the thermotropic and electro-optic properties of the LC mixture. The table below summarizes the quantitative shifts observed across different fluorination patterns.

| Compound Series | Fluorination Pattern | Birefringence ( | Dielectric Anisotropy ( | Phase Behavior | Primary Application |

| Difluoro-terphenyl | Lateral (e.g., 2,3-difluoro) | High (~0.24 - 0.29) | Negative (-3.0 to -5.0) | Broad Nematic | VA Displays, Biosensors[1] |

| Trifluoro-terphenyl | Lateral + Terminal | Moderate (~0.20) | Positive (+3.0 to +6.0) | Nematic | AR LCoS Modulators[3] |

| Tetrafluoro-terphenyl | Multi-lateral | Low-Moderate (~0.18) | Highly Negative (-4.0 to -7.0) | Narrow Nematic | High-speed Optics |

Experimental Protocol: Synthesis and Self-Validating Dielectric Measurement

To ensure data integrity, the measurement of dielectric anisotropy must be isolated from ionic impurities and conformational artifacts. The following protocol establishes a self-validating workflow.

Phase I: Synthesis and Purification

-

Core Assembly: Utilize a Suzuki-Miyaura cross-coupling reaction between a fluorinated phenylboronic acid and a halogenated biphenyl precursor.

-

Rigorous Purification: Isolate the fluoro-terphenyl via silica gel column chromatography. Causality: Repeated recrystallization is mandatory to remove trace palladium catalysts and ionic salts. Even parts-per-million levels of ionic impurities will migrate under an electric field, artificially inflating the apparent dielectric permittivity.

Phase II: Self-Validating Dielectric Measurement

-

Cell Fabrication: Construct two distinct indium tin oxide (ITO) glass cells. Treat Cell A with a polyimide alignment layer rubbed for homogeneous (planar) alignment. Treat Cell B with a surfactant for homeotropic (vertical) alignment.

-

Director Orientation: Apply a stabilizing magnetic field (or high-frequency electric field) to the cells to ensure uniform director orientation across the bulk sample. This prevents localized domain scattering[4].

-

Capacitance Acquisition: Connect the cells to a precision LCR meter. Perform a frequency sweep from 1 kHz to 100 kHz. Extract

from the homeotropic cell and -

Self-Validation Check (Critical Step): Calculate the mean permittivity in the nematic phase using the equation:

. Next, heat the sample past its clearing point and measure the isotropic permittivity (

Self-validating experimental workflow for measuring dielectric anisotropy in liquid crystals.

Bridging Materials Science and Drug Development: LC Biosensors

While fluoro-terphenyls are traditionally engineered for Thin-Film Transistor (TFT) and3[3], their unique biophysical properties are increasingly leveraged in pharmaceutical research.

For drug development professionals, liquid crystals act as highly sensitive, label-free biosensors. When functionalized LC droplets or thin films are exposed to aqueous environments, the binding of target biomolecules (such as proteins, nucleic acids, or viral particles) to the LC interface disrupts the local director field[2]. Because fluoro-terphenyls possess exceptionally high birefringence (

Furthermore, the tunable dielectric anisotropy of these compounds allows researchers to use external electric fields to dynamically reset or modulate the sensor's baseline orientation. This electro-optic control enables real-time, high-throughput screening of active pharmaceutical ingredients (APIs) and rapid diagnostic assays without the need for complex fluorescent tagging.

References

1.5 - d-nb.info 2.4 - National Institutes of Health (PMC) 3.2 - National Institutes of Health (PMC) 4.3 - ResearchGate 5. 1 - Taylor & Francis (tandfonline.com)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Structure-property relationships in fluorinated mesogens

Title: Precision Engineering of Soft Matter: Structure-Property Relationships in Fluorinated Mesogens

Executive Summary

This technical guide analyzes the critical role of fluorination in tailoring the mesomorphic and electro-optical properties of liquid crystals (LCs). Unlike cyano- or nitro-based mesogens, fluorinated compounds offer a unique paradigm: high specific resistivity and moderate dielectric anisotropy (

The Fluorine Effect: Electronic and Steric Mechanics

The "Fluorine Effect" in soft matter arises from the atom's unique position in the periodic table. It combines the highest electronegativity (3.98 Pauling) with a relatively small Van der Waals radius (1.47 Å), only slightly larger than hydrogen (1.20 Å).

-

Electronic Polarization: The C-F bond is highly polar yet non-polarizable. This introduces a permanent dipole moment without significantly increasing the dispersion forces that lead to high viscosity.

-

Steric Disruption: Replacing hydrogen with fluorine introduces a "bulge" in the molecular core. This steric hindrance is tunable; it is large enough to disrupt efficient packing (lowering melting points) but small enough to maintain the rod-like (calamitic) anisotropy required for the nematic phase.

Structure-Property Mechanics

The placement of fluorine atoms—lateral (core) versus terminal (tail)—dictates the macroscopic behavior of the material.

Lateral Fluorination: The Viscosity/Stability Trade-off

Lateral substitution (attaching F to the side of the rigid core) is the primary method for suppressing smectic phases and widening the nematic range.

-

Mechanism: A lateral fluorine atom widens the molecule, disrupting the side-by-side packing essential for smectic layer formation. This suppresses the Melting Point (

) and often the Clearing Point ( -

Dielectric Tuning: Positioning two fluorine atoms on the same side of a phenyl ring (2,3-difluoro substitution) creates a strong transverse dipole. This generates negative dielectric anisotropy (

), essential for Vertical Alignment (VA) modes. -

Viscosity Advantage: Unlike lateral methyl or chloro groups, fluorine's low polarizability ensures that the rotational viscosity (

) remains low, enabling fast switching times (

Terminal Fluorination: Dipole Engineering

Terminal groups (e.g., -F, -CF

-

High

: A terminal -F or -OCF -

Resistivity: Fluorinated terminals are chemically inert, preventing ionic contamination that causes "image sticking" in displays—a common failure mode with cyano-based LCs.

Table 1: Comparative Impact of Substituents on Mesogenic Properties

| Property | Lateral Fluorine (-F) | Lateral Methyl (-CH | Terminal Cyano (-CN) | Terminal Fluorine (-F) |

| Viscosity ( | Low (Optimal) | High (Steric drag) | High (Dimerization) | Low |

| Melting Point ( | Decreases significantly | Decreases | Increases | Decreases slightly |

| Dielectric ( | Tunable (+/-) | Neutral | Very Large (+) | Moderate (+) |

| Resistivity | Excellent ( | Good | Poor (Ionic impurities) | Excellent |

Logic Visualization: Structure-Property Flow

The following diagram illustrates the causal relationships between molecular design choices and macroscopic material properties.

Figure 1: Causal flow from fluorination strategy to LC physical parameters.

Experimental Protocol: Synthesis of a Fluorinated Terphenyl Mesogen

Objective: Synthesis of 4''-pentyl-2',3'-difluoro-4-terphenyl (a high-stability negative

Rationale

We utilize Suzuki-Miyaura coupling because it tolerates the electron-deficient fluorinated rings better than Grignard reagents. The 2,3-difluoro substitution pattern is chosen to induce negative dielectric anisotropy while maintaining a linear core.

Protocol Workflow

Step 1: Precursor Preparation

-

Reagents: 1-bromo-2,3-difluoro-4-iodobenzene (Core), 4-pentylphenylboronic acid (Tail A), 4-iodophenylboronic acid (Tail B).

-

Solvent System: THF/Water (4:1). Note: Water is critical for the boronate activation.

Step 2: Chemoselective Coupling (Reaction A)

-

Charge: In a 3-neck flask, dissolve 1-bromo-2,3-difluoro-4-iodobenzene (1.0 eq) and Pd(PPh

) -

Addition: Add 4-pentylphenylboronic acid (1.05 eq) and Na

CO -

Condition: Reflux at 70°C for 6 hours.

-